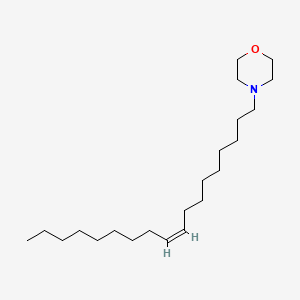
Diboron cobalt(2+) tetraoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diboron cobalt(2+) tetraoxide is a chemical compound with the molecular formula B2CoO4. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of two boron atoms, one cobalt atom, and four oxygen atoms, forming a complex structure that exhibits interesting chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diboron cobalt(2+) tetraoxide typically involves the reaction of cobalt salts with boron-containing reagents under controlled conditions. One common method is the reaction of cobalt(II) acetate with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
化学反応の分析
Types of Reactions
Diboron cobalt(2+) tetraoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the transfer of electrons.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can produce cobalt(0) species .
科学的研究の応用
Diboron cobalt(2+) tetraoxide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of diboron cobalt(2+) tetraoxide involves its interaction with molecular targets and pathways within a given system. For example, in catalytic reactions, the compound may facilitate the formation of reactive intermediates that drive the transformation of substrates into desired products. The cobalt center often plays a crucial role in these processes by coordinating with reactants and stabilizing transition states .
類似化合物との比較
Similar Compounds
Bis(pinacolato)diboron: A widely used diboron reagent in organic synthesis.
Bis(catecholato)borane: Another diboron compound with similar reactivity.
Cobalt(II) acetate: A cobalt-containing compound used in various chemical reactions.
Uniqueness
Diboron cobalt(2+) tetraoxide is unique due to its combination of boron and cobalt, which imparts distinct chemical properties and reactivity. Unlike other diboron compounds, it can participate in both boron-centered and cobalt-centered reactions, making it a versatile reagent in synthetic chemistry .
特性
CAS番号 |
38233-75-9 |
|---|---|
分子式 |
B2CoO4 |
分子量 |
144.56 g/mol |
IUPAC名 |
cobalt(2+);oxido(oxo)borane |
InChI |
InChI=1S/2BO2.Co/c2*2-1-3;/q2*-1;+2 |
InChIキー |
YOYNCZSAEFZAQB-UHFFFAOYSA-N |
正規SMILES |
B(=O)[O-].B(=O)[O-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


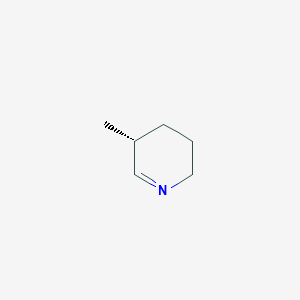
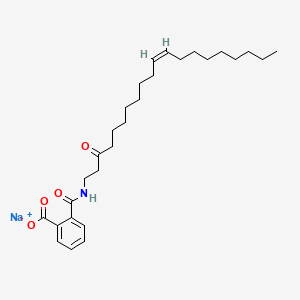
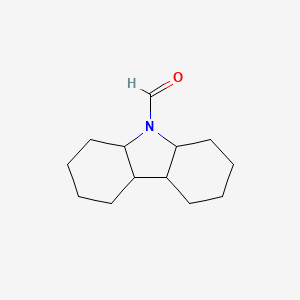
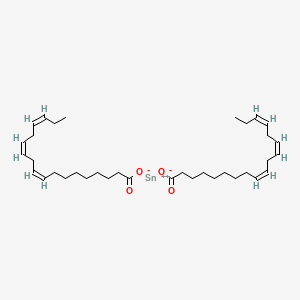
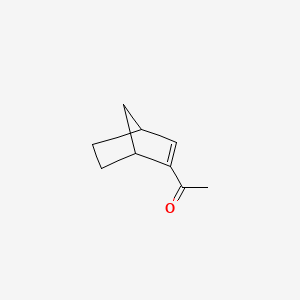

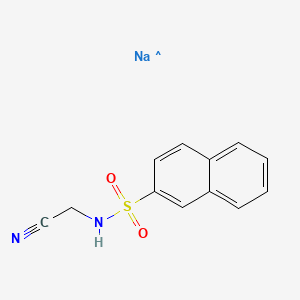
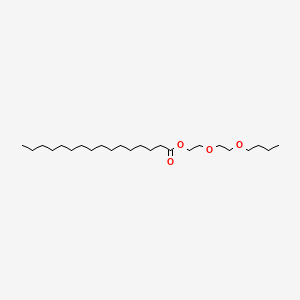

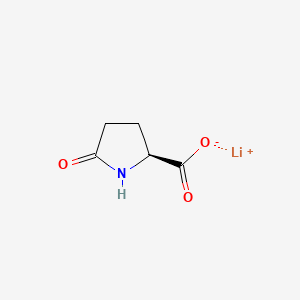
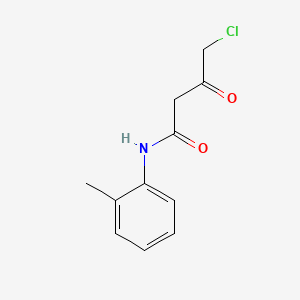
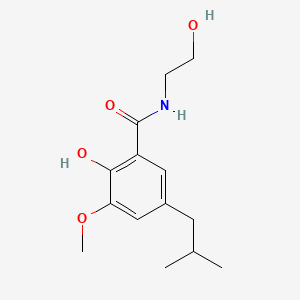
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
